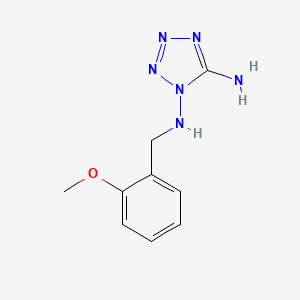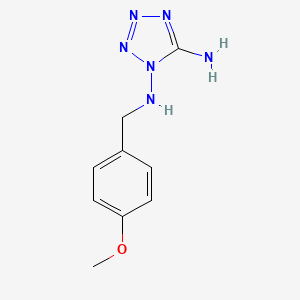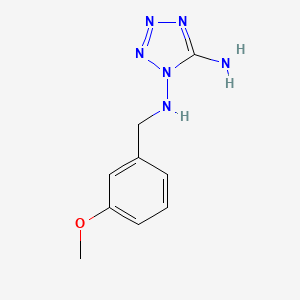
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-METHOXYBENZYL)AMINE
Overview
Description
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-METHOXYBENZYL)AMINE is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-METHOXYBENZYL)AMINE typically involves the reaction of 2-methoxybenzylamine with sodium azide and a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-METHOXYBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrazines.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used. The reactions are conducted under controlled temperature and pressure.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles. The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitro compounds, while reduction may produce amines or hydrazines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-METHOXYBENZYL)AMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-METHOXYBENZYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-METHOXYBENZYL)AMINE can be compared with other similar compounds, such as:
Tetrazole derivatives: These compounds share the tetrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylamine derivatives: Compounds with a benzylamine moiety may have similar reactivity but different biological activities due to variations in their functional groups.
Methoxybenzyl compounds: These compounds contain the methoxybenzyl group and may exhibit similar chemical reactivity but different biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-N-[(2-methoxyphenyl)methyl]tetrazole-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-16-8-5-3-2-4-7(8)6-11-15-9(10)12-13-14-15/h2-5,11H,6H2,1H3,(H2,10,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNIKBPLPACJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNN2C(=NN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxoacetamide](/img/structure/B4327853.png)
![ethyl (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(oxo)acetate](/img/structure/B4327863.png)
![1-benzyl-2'-(4-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4327867.png)
![3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane](/img/structure/B4327889.png)
![1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one](/img/structure/B4327890.png)
![ETHYL 2-[3-(4-FLUOROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE](/img/structure/B4327891.png)
![methyl 4-{3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4327893.png)
![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B4327900.png)
![(3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4327904.png)
![ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate](/img/structure/B4327908.png)
![[4-(HYDROXYMETHYL)-1-(3-PYRIDYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL](/img/structure/B4327919.png)
![ethyl 5-{[(2-hydroxyethyl)sulfanyl]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4327924.png)


